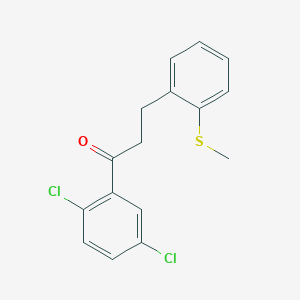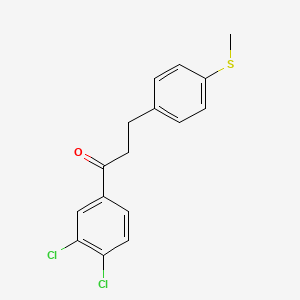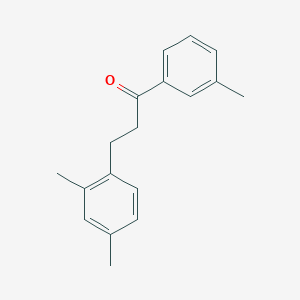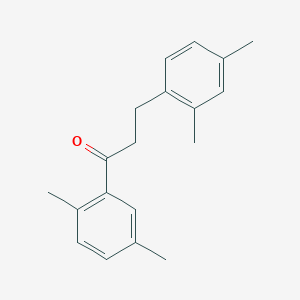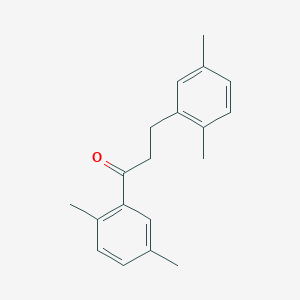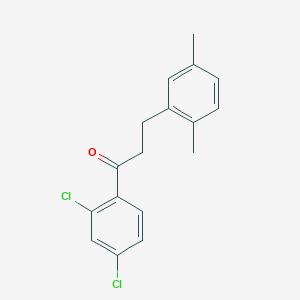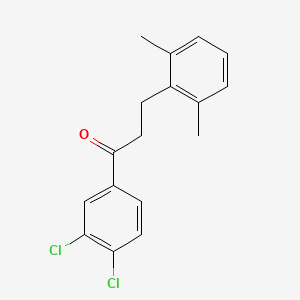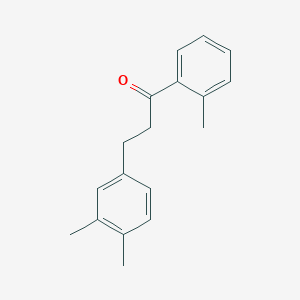![molecular formula C24H26O3 B3025186 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene CAS No. 898757-50-1](/img/structure/B3025186.png)
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Properties and Photophysics
Anthracene-based compounds exhibit significant fluorescent properties, making them useful in the study of photophysics and photochemistry. The reaction of anthracene-based cyclic phosphonate ester with trimethylsilyl bromide, for instance, has been explored, leading to the generation of phosphonates with distinct structures and fluorescent characteristics (Cao et al., 2013). These studies contribute to the understanding of the photophysical behaviors of anthracene derivatives and their potential applications in fluorescent materials.
Chemiluminescence and ROS Detection
Anthracene derivatives have been designed as chemiluminescence (CL) probes for the selective and sensitive detection of reactive oxygen species (ROS), particularly singlet oxygen. This application is crucial in chemical and biological systems where ROS play significant roles (Li et al., 2004). The ability to distinguish singlet oxygen from other ROS types with high selectivity and sensitivity highlights the utility of anthracene derivatives in biological and environmental monitoring.
Organic Synthesis and Asymmetric Reactions
In organic synthesis, anthracene derivatives serve as templates or reagents in asymmetric reactions, such as the Diels-Alder/retro-Diels-Alder sequence. These reactions are pivotal in the synthesis of complex organic compounds with high stereocontrol, demonstrating the versatility of anthracene derivatives in synthetic organic chemistry (Burgess et al., 2005).
Organic Light Emitting Devices (OLEDs)
Anthracene derivatives have found applications in the development of non-doped blue light-emitting devices (OLEDs) with high brightness and efficiency. By synthesizing anthracene and 2-tert-butyl–substituted anthracene derivatives featuring carbazole groups, researchers have been able to achieve strong blue emissions and high quantum efficiencies, paving the way for advanced OLED technologies (Chang et al., 2013).
Photomechanical Materials
The exploration of anthracene derivatives with photomechanical properties has led to the development of materials that undergo shape changes upon light exposure. Such materials are promising for future applications in smart devices and materials science, where light-induced mechanical actions are desired (Zhu et al., 2016).
Propiedades
IUPAC Name |
1-anthracen-9-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-24(2)15-26-22(27-16-24)13-7-12-21(25)23-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)23/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMNCVXWFNTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646080 | |
| Record name | 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene | |
CAS RN |
898757-50-1 | |
| Record name | 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



